molecular formula C9H8Cl2N2O2 B12904385 Oxazolidine, 3-(2,6-dichloroisonicotinoyl)- CAS No. 57803-45-9

Oxazolidine, 3-(2,6-dichloroisonicotinoyl)-

Cat. No.: B12904385
CAS No.: 57803-45-9
M. Wt: 247.07 g/mol
InChI Key: HUFKLTWJUGBMTC-UHFFFAOYSA-N
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Description

(2,6-Dichloropyridin-4-yl)(oxazolidin-3-yl)methanone is a heterocyclic compound that features both pyridine and oxazolidinone rings.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2,6-Dichloropyridin-4-yl)(oxazolidin-3-yl)methanone typically involves the reaction of 2,6-dichloropyridine with oxazolidinone derivatives under specific conditions. One common method includes the use of a base such as sodium hydride in an aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction .

Industrial Production Methods: In an industrial setting, the production of (2,6-Dichloropyridin-4-yl)(oxazolidin-3-yl)methanone may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the production of high-purity compounds .

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce a variety of substituted pyridine derivatives .

Scientific Research Applications

(2,6-Dichloropyridin-4-yl)(oxazolidin-3-yl)methanone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial agent due to its structural similarity to known antibiotics.

    Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory or anticancer agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2,6-Dichloropyridin-4-yl)(oxazolidin-3-yl)methanone involves its interaction with specific molecular targets. For instance, in its role as an antimicrobial agent, it may inhibit bacterial protein synthesis by binding to the bacterial ribosome. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Uniqueness:

Properties

CAS No.

57803-45-9

Molecular Formula

C9H8Cl2N2O2

Molecular Weight

247.07 g/mol

IUPAC Name

(2,6-dichloropyridin-4-yl)-(1,3-oxazolidin-3-yl)methanone

InChI

InChI=1S/C9H8Cl2N2O2/c10-7-3-6(4-8(11)12-7)9(14)13-1-2-15-5-13/h3-4H,1-2,5H2

InChI Key

HUFKLTWJUGBMTC-UHFFFAOYSA-N

Canonical SMILES

C1COCN1C(=O)C2=CC(=NC(=C2)Cl)Cl

Origin of Product

United States

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